molecular formula C26H30O7 B11451644 (2E,6E)-2,6-bis(2,3,4-trimethoxybenzylidene)cyclohexanone

(2E,6E)-2,6-bis(2,3,4-trimethoxybenzylidene)cyclohexanone

Cat. No.: B11451644
M. Wt: 454.5 g/mol
InChI Key: UXPJQPODQDLGGD-YXLFCKQPSA-N
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Description

(2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one is a synthetic organic compound characterized by its unique structure, which includes two trimethoxyphenyl groups attached to a cyclohexanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with various molecular targets. The compound’s trimethoxyphenyl groups are believed to play a crucial role in its biological activity by interacting with specific enzymes and receptors. These interactions can modulate signaling pathways and exert anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one stands out due to its unique combination of trimethoxyphenyl groups and cyclohexanone core, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .

Properties

Molecular Formula

C26H30O7

Molecular Weight

454.5 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(2,3,4-trimethoxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C26H30O7/c1-28-20-12-10-18(23(30-3)25(20)32-5)14-16-8-7-9-17(22(16)27)15-19-11-13-21(29-2)26(33-6)24(19)31-4/h10-15H,7-9H2,1-6H3/b16-14+,17-15+

InChI Key

UXPJQPODQDLGGD-YXLFCKQPSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/CCC2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2CCCC(=CC3=C(C(=C(C=C3)OC)OC)OC)C2=O)OC)OC

Origin of Product

United States

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